molecular formula C14H20O3 B1626283 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol CAS No. 79907-49-6

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol

Cat. No.: B1626283
CAS No.: 79907-49-6
M. Wt: 236.31 g/mol
InChI Key: PKYWXDRQTMJSJK-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol is a chemical compound with the molecular formula C14H20O3. It is a derivative of chromanol and is structurally related to vitamin E. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2,5,7,8-tetramethyl-2H-chromen-6-ol with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the 2-position . Another method involves the transglycosylation of 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol with maltose in a solution containing dimethyl sulfoxide (DMSO) using α-glucosidase from Saccharomyces species .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-carboxymethyl-2,5,7,8-tetramethyl-chroman-6-ol.

    Reduction: Formation of 2-methyl-2,5,7,8-tetramethyl-chroman-6-ol.

    Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Mechanism of Action

The antioxidant activity of 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cellular components such as lipids, proteins, and DNA . The molecular pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes.

Comparison with Similar Compounds

2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol is unique due to its specific structural features and antioxidant properties. Similar compounds include:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

2-(hydroxymethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h15-16H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYWXDRQTMJSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CO)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471777
Record name 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79907-49-6
Record name 2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Reactant of Route 2
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Reactant of Route 3
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Reactant of Route 4
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Reactant of Route 5
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol
Reactant of Route 6
2-Hydroxymethyl-2,5,7,8-tetramethyl-chroman-6-ol

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